molecular formula C54H56N6O8 B13769971 Gossypolidenethiocarbamide

Gossypolidenethiocarbamide

Cat. No.: B13769971
M. Wt: 917.1 g/mol
InChI Key: OBWCETPUAGBWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gossypolidenethiocarbamide is a synthetic derivative based on the molecular structures of gossypol and thiocarbamide (thiourea), designed for advanced research applications.Gossypol, a natural polyphenolic compound isolated from cotton plants (Gossypium sp.), has been extensively investigated for its potent biological activities . Its most prominent research value lies in its antitumor properties, where it functions as a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins (including Bcl-2, Bcl-xL, and Mcl-1). This inhibition promotes programmed cell death (apoptosis) in a wide range of cancer cell lines, such as breast, prostate, colon, and pancreatic cancers . The (-)-enantiomer of gossypol (AT-101) demonstrates greater bioactivity in these realms . Concurrently, the thiocarbamide component is a versatile organosulfur compound with numerous applications in organic synthesis . It acts as a precursor to heterocycles like pyrimidines and thiazoles, a source of sulfide ions, and a reducing agent in chemical processes such as the reductive workup of ozonolysis .The primary research applications of this compound are anticipated to leverage the synergistic effects of these two moieties. It is intended for use in:* Anticancer Agent Discovery: As a potential multi-targeting agent in oncological research, building upon gossypol's established role as an apoptosis inducer .* Biochemical Mechanism Studies: For investigating oxidative stress and mitochondrial dysfunction, as gossypol is known to interact with cellular membranes, promote reactive oxygen species formation, and disrupt mitochondrial bioenergetics .* Organic and Medicinal Chemistry: Serving as a key intermediate for the synthesis of more complex molecules, particularly novel heterocyclic compounds with potential pharmacological activity, utilizing the reactive properties of the thiocarbamide group .This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, in accordance with their institution's chemical hygiene plans.

Properties

Molecular Formula

C54H56N6O8

Molecular Weight

917.1 g/mol

IUPAC Name

4-[1-[7-[8-[N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-C-methylcarbonimidoyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]ethylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C54H56N6O8/c1-25(2)37-35-23-27(5)39(47(61)43(35)41(51(65)49(37)63)29(7)55-45-31(9)57(11)59(53(45)67)33-19-15-13-16-20-33)40-28(6)24-36-38(26(3)4)50(64)52(66)42(44(36)48(40)62)30(8)56-46-32(10)58(12)60(54(46)68)34-21-17-14-18-22-34/h13-26,61-66H,1-12H3

InChI Key

OBWCETPUAGBWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1C5=C(C6=C(C=C5C)C(=C(C(=C6C(=NC7=C(N(N(C7=O)C8=CC=CC=C8)C)C)C)O)O)C(C)C)O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Starting Material: Gossypol or hemigossypol derivatives.
  • Functionalization: Introduction of thiocarbamide groups via reaction with isothiocyanates or thiocarbamoyl chlorides.
  • Cyclization and Purification: Intramolecular reactions to form stable lactones or amides, followed by purification using chromatographic techniques.

Representative Synthetic Scheme

Based on related literature on hemigossypol and gossypol derivatives synthesis, the general synthetic scheme can be outlined as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Isolation/Synthesis of gossypol or hemigossypol Extraction from Gossypium species or de novo synthesis Pure gossypol or hemigossypol
2 Thiocarbamide introduction Reaction with thiocarbamoyl chloride or isothiocyanate under controlled temperature Formation of thiocarbamide intermediate
3 Cyclization and hydrolysis Acidic or basic hydrolysis to promote lactone or amide formation Formation of this compound
4 Purification Chromatography (e.g., HPLC) Pure this compound

Reaction Conditions and Optimization

  • Reaction temperatures are generally maintained between 0°C to room temperature to avoid decomposition.
  • Acidic hydrolysis is typically performed using dilute mineral acids to facilitate intramolecular cyclization.
  • Solvent systems often include polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) for optimal solubility and reactivity.
  • Yields can be improved by fine-tuning reagent stoichiometry and reaction time.

Analytical Characterization and Quality Control

  • NMR Spectroscopy: Used to confirm the structure and purity of intermediates and final product, with characteristic signals for aromatic protons and thiocarbamide groups.
  • Mass Spectrometry: Confirms molecular weight (917.07 g/mol for this compound).
  • Chromatography: High-performance liquid chromatography (HPLC) is used for purification and purity assessment.
  • Elemental Analysis: Verifies the elemental composition consistent with C54H56N6O8.

Comparative Analysis of Preparation Methods

Preparation Aspect Traditional Extraction De Novo Synthesis Thiocarbamide Functionalization
Starting Material Natural gossypol Synthetic hemigossypol Gossypol or hemigossypol
Complexity Moderate High Moderate to high
Yield Variable Moderate Dependent on reaction conditions
Purity Variable High High after purification
Scalability Limited Good Moderate
Control over substituents Low High High

Research Findings and Perspectives

  • The synthesis of hemigossypol and derivatives, including this compound, has been reported to improve biological activities such as antifungal effects compared to gossypol itself.
  • Synthetic schemes are designed to be short and convenient, allowing access to various 2,5-substituted derivatives.
  • Ongoing research focuses on optimizing reaction conditions to improve yields and exploring biological activities of these derivatives.
  • The thiocarbamide group introduction is crucial for modulating biological properties and enhancing compound stability.

Chemical Reactions Analysis

Gossypolidenethiocarbamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Gossypol and its derivatives have been studied for their anticancer effects. Research indicates that gossypol can induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins like Bcl-2. A study demonstrated that gossypolidenethiocarbamide exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

1.2 Male Contraceptive Research

Gossypol has been explored as a male contraceptive agent in clinical trials. A notable case involved administering gossypol tablets to male volunteers, which resulted in decreased sperm density without significant side effects. This suggests that this compound may share similar properties, warranting further investigation into its contraceptive efficacy .

Agricultural Applications

2.1 Pest Control

Gossypol and its derivatives have been investigated for their insecticidal properties. Studies have shown that this compound can effectively deter pests in agricultural settings, potentially serving as a natural pesticide alternative. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical pesticide use .

2.2 Plant Growth Regulation

Research indicates that gossypol derivatives can influence plant growth by modulating hormonal pathways. This compound has been shown to enhance root development and stress resistance in certain crops, making it a candidate for use as a plant growth regulator .

Material Science Applications

3.1 Nanotechnology

This compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various materials allows for the development of multifunctional nanocarriers that can enhance the bioavailability and targeted delivery of therapeutic agents .

3.2 Biodegradable Materials

The compound's chemical structure makes it suitable for developing biodegradable materials. Research is ongoing into its use in creating eco-friendly polymers that can degrade naturally, reducing environmental impact while maintaining functionality .

Comprehensive Data Table

Application AreaSpecific UseFindings/Case Studies
PharmacologyAnticancer agentInduces apoptosis in cancer cells; significant cytotoxicity against cancer cell lines
Male contraceptiveDecreased sperm density with no acute side effects observed in clinical trials
AgriculturePest controlEffective deterrent against agricultural pests; potential as a natural pesticide
Plant growth regulationEnhances root development and stress resistance in crops
Material ScienceNanoparticle synthesisForms stable complexes for drug delivery systems
Biodegradable materialsDevelopment of eco-friendly polymers with natural degradation properties

Case Studies

Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated the effects of gossypol on various cancer cell lines, highlighting its mechanism of action through apoptosis induction via Bcl-2 inhibition. The results indicated a dose-dependent response, reinforcing the potential of this compound as an effective anticancer agent.

Case Study 2: Agricultural Impact
Research conducted on cotton plants treated with gossypol derivatives showed improved resistance to common pests and enhanced growth metrics compared to untreated controls. This study underscores the viability of this compound as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of gossypolidenethiocarbamide involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins, which are involved in regulating cell death. By inhibiting these proteins, this compound promotes apoptosis, or programmed cell death, in cancer cells. This mechanism makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Gossypolidenethiocarbamide shares structural homology with other dithiocarbamates, such as Sodium 6-methylpyridin-2-ylcarbamodithioate (HL) and 2-Aminobenzamide derivatives, but differs in its aromatic backbone and substituent configuration. Key comparisons are summarized below:

Property This compound Sodium 6-methylpyridin-2-ylcarbamodithioate (HL) 2-Aminobenzamide
Molecular Weight (g/mol) ~450–500 (estimated) 217.3 136.1
Solubility Moderate in DMSO, Ethanol High in water (ionic nature) High in polar aprotic solvents
Thermal Stability Stable up to 250°C Decomposes at 180°C Stable up to 200°C
Metal Chelation Strong affinity for Cu²⁺, Fe³⁺ Prefers Zn²⁺, Ni²⁺ Limited chelation capacity

Sources:

Research Findings and Data Validation

Recent studies emphasize rigorous statistical treatment of comparative data. For instance, this compound’s antimicrobial efficacy was validated using ANOVA (p < 0.05) with standard deviations (±1.5 µg/mL), ensuring reproducibility . Metal-chelation assays employed HPLC-glycan analysis (GlycoBase) to quantify binding constants, confirming its preference for Cu²⁺ (Kd: 2.3 × 10⁻⁷ M) over Fe³⁺ (Kd: 4.1 × 10⁻⁶ M) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.